2-({[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide
Description
2-({[3-(4-Methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide is a heterocyclic compound featuring a quinazolinone core substituted with a 4-methylphenyl group at position 3 and a thioacetamide-hydrazinecarbothioamide hybrid side chain at position 2. The quinazolinone scaffold is known for its diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The thioacetamide and hydrazinecarbothioamide moieties introduce sulfur and nitrogen functionalities, which enhance molecular interactions with biological targets through hydrogen bonding and hydrophobic effects. This compound is synthesized via multi-step reactions involving anthranilic acid derivatives, thiolation, and coupling with hydrazine hydrate or isothiocyanates .
Properties
Molecular Formula |
C24H21N5O2S2 |
|---|---|
Molecular Weight |
475.6 g/mol |
IUPAC Name |
1-[[2-[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]-3-phenylthiourea |
InChI |
InChI=1S/C24H21N5O2S2/c1-16-11-13-18(14-12-16)29-22(31)19-9-5-6-10-20(19)26-24(29)33-15-21(30)27-28-23(32)25-17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,27,30)(H2,25,28,32) |
InChI Key |
NDBRSHDUCUKQBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NNC(=S)NC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide typically involves multiple steps. One common route includes the following steps:
Formation of the Quinazolinone Core: The starting material, 4-methylbenzaldehyde, undergoes a cyclization reaction with anthranilic acid to form the quinazolinone core.
Thioether Formation: The quinazolinone intermediate is then reacted with a thiol compound to introduce the thioether linkage.
Hydrazinecarbothioamide Addition: Finally, the thioether intermediate is reacted with phenylhydrazinecarbothioamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-({[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.
Substitution: The hydrazinecarbothioamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinazolinones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-({[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-({[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide involves its interaction with specific molecular targets. The quinazolinone core can bind to enzymes or receptors, modulating their activity. The thioether linkage and hydrazinecarbothioamide moiety may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The target compound shares a common quinazolinone core with several analogs (Table 1). Key structural variations include:
- Substituents on the quinazolinone ring: The 4-methylphenyl group (target) contrasts with chlorophenyl (), methoxyphenyl (), and allyl () substituents in analogs. Electron-donating groups (e.g., methyl) enhance metabolic stability, while electron-withdrawing groups (e.g., Cl) increase electrophilicity .
- Side-chain modifications: The hydrazinecarbothioamide group (target) differs from sulfamoylphenyl (), phenoxyphenyl (), and benzothiazolyl () moieties. These variations influence solubility, bioavailability, and target specificity.
Table 1: Structural and Functional Comparison of Quinazolinone Derivatives
Physicochemical Properties
- Solubility : Sulfamoylphenyl groups () increase hydrophilicity (logP ~2.1), whereas the target’s phenylhydrazinecarbothioamide (logP ~3.5) favors membrane permeability .
- Thermal Stability : Methyl and methoxy substituents () enhance thermal stability (mp 274–288°C) compared to allyl derivatives (mp <200°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
